Peri Substitution Pattern Differentiation
The 1,8-peri arrangement of the aminomethyl and iodo substituents on the naphthalene core creates a unique steric and electronic environment not present in 1,2-, 1,4-, 1,5-, or 1,6-isomers. This geometry may influence the compound's ability to engage in intramolecular interactions or to serve as a constrained scaffold for further derivatization . While direct quantitative comparative data for this exact compound are absent from the peer-reviewed literature, the distinct substitution pattern is a structural feature that differentiates it from all other iodo-(aminomethyl)naphthalene isomers, which are available as separate catalog items (e.g., CAS 1261467-64-4 for the 1,2-isomer) .
| Evidence Dimension | Substitution Pattern (Position of Iodine Relative to Aminomethyl Group) |
|---|---|
| Target Compound Data | 1-(Aminomethyl)-8-iodonaphthalene (1,8-peri) |
| Comparator Or Baseline | 1-(Aminomethyl)-2-iodonaphthalene (1,2-isomer, CAS 1261467-64-4) ; 1-(Aminomethyl)-4-iodonaphthalene (1,4-isomer); 1-(Aminomethyl)-5-iodonaphthalene (1,5-isomer); 1-(Aminomethyl)-6-iodonaphthalene (1,6-isomer) |
| Quantified Difference | Qualitative differentiation based on substitution pattern; no quantitative data available for direct comparison. |
| Conditions | Structural comparison; vendor catalog listings for isomers |
Why This Matters
Procurement decisions for structure-activity relationship (SAR) studies or scaffold diversification require the exact isomer specified; the 1,8-peri isomer cannot be replaced by a 1,4- or 1,5-isomer without altering the molecular geometry and, consequently, the outcome of subsequent reactions or biological assays.
